Cas no 1694-31-1 (Tert-butyl acetoacetate)
Tert-butyl acetoacetate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-oxobutanoate
- T-BUTYL ACETOACETATE
- TBAA
- TERT-BUTYL ACETOACETATE
- Butanoicacid,3-oxo-,1,1-dimethylethylester
- ter'-Butylacetoacetate
- tert-Butyl 3-Oxobutyrate
- ACTB
- tert-Butyl Oxobutyrate
- Acetoacetic acid tert-butyl ester
- 3-Oxo-butanoic acid 1,1-dimethylethyl ester
- bact
- actba
- bactzf
- bactin1
- Beta-actin
- Actin, cytoplasmic 1
- tert-Butyl acetoacet
- Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester
- Acetoacetic acid, tert-butyl ester
- 1D3DOS61GX
- JKUYRAMKJLMYLO-UHFFFAOYSA-N
- t-butylacetoacetate
- t-butyl acetoaceate
- tertbutylacetoacetate
- tert-butylacetoacetate
- t-Butyl-3-oxobutyrate
- tert.-butyl aceto
- tert.-butyl acetoacetate
- CAS-1694-31-1
- NSC42869
- acetoacetic acid-tert. butylester
- tertiary butyl acetoacetate
- AMY40220
- NCGC00255936-01
- tert-Butyl acetoacetate, reagent grade, 97%
- UNII-1D3DOS61GX
- DTXCID2024402
- DS-3420
- SCHEMBL82881
- A811105
- T-BUTYL 3-OXOBUTANOATE
- MFCD00008811
- tert-Butyl acetoacetate, produced by Wacker Chemie AG, Burghausen, Germany, >=98.0% (GC)
- 3-oxo-butyric acid tert-butyl ester
- F0001-0773
- EN300-20336
- J-010541
- tert-Butyl acetoacetate, Vetec(TM) reagent grade, 97%
- EINECS 216-904-5
- tert-Butyl 3-oxobutanoate #
- A0816
- 1,1-dimethylethyl acetoacetate
- DTXSID4044402
- tert-Butyl acetoacetate;
- CHEMBL3187029
- 3-oxobutyric acid tert-butyl ester
- FT-0621781
- 1,1-dimethylethyl 3-oxobutanoate
- tert-Butyl-3-oxobutyrate
- NSC 42869
- acetoacetic tert-butyl ester
- tert-Butyl acetoacetate, Lonza quality, >=98.0% (w/w) (GC)
- InChI=1/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H
- NSC-42869
- AKOS000119489
- EC 216-904-5
- Q27252262
- 1694-31-1
- CS-0006847
- J-524564
- Tox21_302057
- TERT-BUTYL ACETYLACETONATE
- D70417
- Butyl acetoacetate, tert-
- NS00001032
- acetoacetate t-butyl ester
- acetoacetic acid tert.butyl ester
- tert-Butyl acetoacetate, reagent grade, 98%
- tbutyl acetoacetate
- doi:10.14272/JKUYRAMKJLMYLO-UHFFFAOYSA-N.1
- Butanoic acid, 3oxo, 1,1dimethylethyl ester
- DB-064737
- 1,1Dimethylethyl 3oxobutanoate
- Eastman TBAA
- Tert-butyl acetoacetate
-
- MDL: MFCD00008811
- Inchi: 1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
- InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
- SMILES: O(C(CC(C)=O)=O)C(C)(C)C
- BRN: 1680303
Computed Properties
- Exact Mass: 158.09400
- Monoisotopic Mass: 158.094294
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Colorless liquid, comfortable smell.
- Density: 0.954 g/mL at 25 °C(lit.)
- Melting Point: -38 °C (lit.)
- Boiling Point: 71-72 °C/11 mmHg(lit.)
- Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Refractive Index: n20/D 1.419(lit.)
- PH: 5.7 (9g/l, H2O, 20℃)
- Solubility: 9g/l
- Water Partition Coefficient: Soluble in water (9g/L).
- PSA: 43.37000
- LogP: 1.30720
- Solubility: Soluble in water.
Tert-butyl acetoacetate Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazardous Material transportation number:3272
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- Explosive Limit:1.1%(V)
- HazardClass:3.2
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:3.2
Tert-butyl acetoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Tert-butyl acetoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688770-1KG |
Tert-butyl acetoacetate |
1694-31-1 | ≥98.0% | 1KG |
¥1856.83 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688770-25KG |
Tert-butyl acetoacetate |
1694-31-1 | Lonza quality, ≥98.0% (w/w) (GC) | 25KG |
9528.88 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688770-230KG |
Tert-butyl acetoacetate |
1694-31-1 | ≥98.0% | 230KG |
¥58583.7 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900623-25ML |
Tert-butyl acetoacetate |
1694-31-1 | Vetec | 25ML |
85.62 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900623-100ML |
Tert-butyl acetoacetate |
1694-31-1 | Vetec | 100ML |
143.66 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802387-2.5L |
tert-Butyl acetoacetate |
1694-31-1 | 95% | 2.5L |
804.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537594-100ML |
Tert-butyl acetoacetate |
1694-31-1 | 98% | 100ml |
¥390.71 | 2023-12-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537594-500ML |
Tert-butyl acetoacetate |
1694-31-1 | 98% | 500ml |
¥1854.23 | 2023-12-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537594-1L |
Tert-butyl acetoacetate |
1694-31-1 | 98% | 1l |
¥2462.06 | 2025-01-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537594-4L |
Tert-butyl acetoacetate |
1694-31-1 | 98% | 4l |
¥3851.55 | 2025-01-16 |
Tert-butyl acetoacetate Suppliers
Tert-butyl acetoacetate Related Literature
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Eric M. Krall,Eric M. Serum,Mukund P. Sibi,Dean C. Webster Green Chem. 2018 20 2959
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2. Multi-component, regio-selective aldol addition of β-ketoesters to aldehydes: scope and applicationsVijaykumar More,Antonia Di Mola,Gianluca Croce,Consiglia Tedesco,Carmen Petronzi,Antonella Peduto,Paolo De Caprariis,Rosanna Filosa,Antonio Massa Org. Biomol. Chem. 2011 9 8483
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Tadashi Aoyama,Shuichi Koda,Yuka Takeyoshi,Tetsuhiro Ito,Toshio Takido,Mitsuo Kodomari Chem. Commun. 2013 49 6605
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Fengbiao Chen,Fei Gao,Jiang Zhong,Liang Shen,Yangju Lin Mater. Chem. Front. 2020 4 2723
-
Yann Spiesschaert,Christian Taplan,Lucas Stricker,Marc Guerre,Johan M. Winne,Filip E. Du Prez Polym. Chem. 2020 11 5377
Additional information on Tert-butyl acetoacetate
Tert-butyl acetoacetate (CAS No. 1694-31-1): A Versatile Chemical Intermediate in Modern Pharmaceutical Research
Tert-butyl acetoacetate, with the chemical formula C₇H₁₀O₃ and CAS number 1694-31-1, is a widely utilized compound in the field of organic synthesis and pharmaceutical research. This ester, derived from acetoacetic acid, exhibits remarkable reactivity and structural flexibility, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique chemical properties have garnered significant attention in recent years, particularly in the development of novel therapeutic agents and functional materials.
The molecular structure of Tert-butyl acetoacetate features a β-ketoester moiety, which is a key functional group responsible for its diverse chemical behavior. The presence of the tert-butyl group enhances the stability of the compound while maintaining its reactivity, allowing for facile participation in various synthetic transformations. This balance between stability and reactivity has made it an indispensable tool in medicinal chemistry laboratories.
In recent years, Tert-butyl acetoacetate has been extensively studied for its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Researchers have leveraged its reactivity to construct complex ring systems, including pyridines, pyrimidines, and furans, which are known for their biological activity. For instance, studies have demonstrated its utility in the preparation of substituted pyridines that exhibit potential antimicrobial and anti-inflammatory properties. These findings highlight the compound's importance in drug discovery efforts aimed at addressing unmet medical needs.
Moreover, Tert-butyl acetoacetate has found applications in the synthesis of chiral compounds, which are crucial for developing enantiomerically pure pharmaceuticals. The β-ketoester group can undergo asymmetric transformations under carefully controlled conditions, enabling the production of enantiomerically enriched intermediates. Such intermediates are essential for creating single-enantiomer drugs that offer improved efficacy and reduced side effects compared to racemic mixtures.
Recent advancements in green chemistry have also highlighted the environmental benefits of using Tert-butyl acetoacetate as a synthetic intermediate. Its relatively high atom economy and compatibility with solvent-free or aqueous reaction conditions make it an attractive choice for sustainable chemical processes. For example, researchers have developed catalytic systems that allow for the conversion of Tert-butyl acetoacetate into valuable building blocks under mild conditions, minimizing waste generation and energy consumption.
The pharmaceutical industry has been particularly interested in exploring the potential of Tert-butyl acetoacetate as a precursor for anti-cancer agents. Its ability to form stable complexes with metal ions has led to investigations into its role as a ligand in coordination chemistry. These complexes have shown promise in photodynamic therapy and as catalysts for organic transformations, underscoring the compound's versatility beyond traditional medicinal applications.
In conclusion, Tert-butyl acetoacetate (CAS No. 1694-31-1) remains a cornerstone in modern pharmaceutical research due to its multifaceted utility as a synthetic intermediate. Its unique structural features enable diverse chemical transformations, making it indispensable for constructing complex bioactive molecules. As research continues to uncover new applications and sustainable methodologies, the importance of this compound is expected to grow further, solidifying its role as a vital component in the development of next-generation therapeutics.
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